1-Bromo-3-propylbenzene
Overview
Description
1-Bromo-3-propylbenzene is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a propyl group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-propylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution . The mechanism involves two steps :
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This pathway maintains the aromaticity of the benzene ring . The carbocation intermediates formed during this process can react further by bonding to a nucleophile to give a substitution or addition product, or by transferring a proton to a base, giving a double bond product .
Pharmacokinetics
Its molecular weight is 199088 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the density of the compound and its enthalpy of vaporization or sublimation can vary with temperature . These factors can potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and bromination. The general synthetic route includes:
Friedel-Crafts Alkylation: Benzene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 3-propylbenzene.
Bromination: The 3-propylbenzene undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The propyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Friedel-Crafts Alkylation: Propyl chloride/AlCl3
Nucleophilic Substitution: NaOH, NH3
Major Products Formed:
From EAS: Various substituted benzene derivatives.
From Nucleophilic Substitution: Alcohols, amines.
From Oxidation: Carboxylic acids.
Scientific Research Applications
1-Bromo-3-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the manufacture of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Bromo-2-propylbenzene
- 1-Bromo-4-propylbenzene
- 1-Bromo-3-phenylpropane
Uniqueness: 1-Bromo-3-propylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The position of the bromine and propyl groups affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers .
Properties
IUPAC Name |
1-bromo-3-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVLYOHAQORCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550499 | |
Record name | 1-Bromo-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19829-32-4 | |
Record name | 1-Bromo-3-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19829-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.